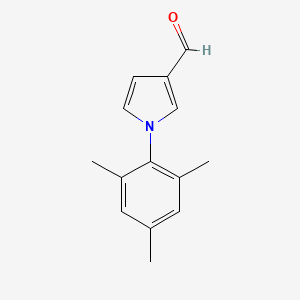

1-Mesityl-1H-pyrrole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Mesityl-1H-pyrrole-3-carbaldehyde is a chemical compound with the molecular formula C14H15NO . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrole ring substituted with a mesityl group and a carbaldehyde group . The InChI code for this compound is1S/C14H15NO/c1-11(2)14(12(3)4)10-9-13-8-6-5-7-15-13/h5-12H,1-4H3 . Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . Its molecular weight is 213.27 .Applications De Recherche Scientifique

Supramolecular Chemistry and Magnetic Materials

- Supramolecular Chains of High Nuclearity {Mn(III)25} Barrel-like Single Molecule Magnets : The application of a pyrrole derivative as a ligand for the coordination of paramagnetic transition metal ions led to the creation of a new {Mn(III)25} barrel-like cluster. This cluster is linked via Na(+) cations into a 1D polymeric topology, exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).

Organic Synthesis and Chemical Transformations

- Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C═O Oxidation : An efficient de novo synthesis approach for pyrrole-2-carbaldehyde skeletons was developed, leveraging oxidative annulation and direct Csp3-H to C═O oxidation. This method offers a scalable and less hazardous alternative for the oxidative functionalization of C-H moieties (Wu et al., 2018).

Chemical Characterization and Analysis

- CH···N and CH···O Intramolecular Hydrogen Bonding Effects in Pyrrole Derivatives : Research into the configurational isomers of pyrrole derivatives elucidated the influence of intramolecular hydrogen bonding on NMR spectral characteristics. These findings contribute to a deeper understanding of the structural and electronic properties of pyrrole-based compounds, which could be relevant for the design and analysis of new materials and molecules (Afonin et al., 2009).

Photochemistry and Photophysical Studies

- Infrared Spectra and Photochemistry of Matrix-isolated Pyrrole-2-carbaldehyde : This study on pyrrole-2-carbaldehyde explored its photochemical behavior when isolated in low-temperature matrices. The research sheds light on the photostability and photoinduced reactions of pyrrole derivatives, which could be relevant for applications in photophysics and material science (Giuliano et al., 2010).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that indole derivatives, which are structurally similar to 1-mesityl-1h-pyrrole-3-carbaldehyde, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives, which share structural similarities with this compound, are known to interact with various cellular targets . These interactions can lead to changes in cellular processes and functions .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways . These compounds can affect the synthesis of key indole intermediates, assisting in the total synthesis of desired natural alkaloids .

Result of Action

Indole derivatives, which share structural similarities with this compound, are known to exhibit various biologically vital properties . They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Propriétés

IUPAC Name |

1-(2,4,6-trimethylphenyl)pyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-6-11(2)14(12(3)7-10)15-5-4-13(8-15)9-16/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNCBLAKBVEBRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2C=CC(=C2)C=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2530203.png)

![N-(2-ethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2530207.png)

![1-tert-butyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2530209.png)

![N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2530210.png)

![3-methyl-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2530221.png)

![N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carboxamide](/img/structure/B2530223.png)

![4-Bromo-2-{[(4-fluorophenyl)imino]methyl}-6-methoxybenzenol](/img/structure/B2530224.png)